CTOP TFA

Receptor Selectivity Binding Affinity Opioid Pharmacology

Non-selective opioid antagonists confound MOR-specific studies. CTOP TFA solves this with exceptional μ-receptor selectivity (Ki MOR=0.96 nM vs δ>10,000 nM). • Reverses morphine antinociception (ED50=0.018 nmol) without δ/κ off-target effects • [3H]CTOP is the gold standard radioligand for quantitative MOR autoradiography • >99.5% purity supports reproducible signaling & behavioral studies. For pain, addiction & reward pathway research.

Molecular Formula C52H68F3N11O13S2
Molecular Weight 1176.3 g/mol
Cat. No. B15362632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTOP TFA
Molecular FormulaC52H68F3N11O13S2
Molecular Weight1176.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C50H67N11O11S2.C2HF3O2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41;3-2(4,5)1(6)7/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71);(H,6,7)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-;/m1./s1
InChIKeyBPLOKJUPZTYYLV-XQGGKHMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CTOP TFA: A Potent, Selective μ-Opioid Receptor Antagonist


CTOP TFA (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, trifluoroacetate salt) is a cyclic somatostatin-derived octapeptide that functions as a potent and highly selective antagonist of the μ-opioid receptor (MOR) [1]. Its primary utility lies in its ability to selectively block MOR activity in vitro and in vivo, making it a critical pharmacological tool for dissecting the specific roles of this receptor subtype in pain, addiction, and reward pathways [2].

MOR-selective antagonist for opioid pathway dissection
Peptide tool compound for in vitro and in vivo studies
High selectivity profile supports MOR-specific interpretation

Why Generic MOR Antagonists Cannot Substitute for CTOP TFA


Generic μ-opioid receptor (MOR) antagonists, such as naloxone and naltrexone, are widely available, but their broad-spectrum activity across multiple opioid receptor subtypes (δ and κ) introduces significant experimental confounds in studies requiring precise dissection of MOR-specific function [1]. For instance, while CTOP TFA demonstrates exceptional selectivity for MOR over the δ-opioid receptor, naloxone's selectivity is markedly lower, leading to off-target effects that can obscure the interpretation of complex behavioral and neurochemical data [2]. The unique peptide structure of CTOP TFA also confers distinct binding kinetics and a unique interaction profile with the MOR, which are not recapitulated by small molecule antagonists [3]. Substituting CTOP TFA with a less selective or kinetically different compound can compromise the validity and reproducibility of results, particularly in studies examining endogenous opioid tone, reward mechanisms, or the precise mapping of MOR-mediated pathways.

Broad-spectrum antagonists (e.g., naloxone) exhibit lower MOR selectivity, introducing δ/κ off-target confounds.
Small-molecule antagonists differ in binding kinetics and receptor interaction profile from peptide CTOP.
Substitution may compromise data validity in studies requiring precise MOR pathway attribution.

Quantitative Differentiation from Analogs and Alternatives


Superior μ- vs. δ-Selectivity Over Naloxone

CTOP TFA exhibits approximately 2000-fold greater selectivity for the μ-opioid receptor (MOR) over the δ-opioid receptor (DOR) compared to naloxone, a commonly used, non-selective opioid antagonist. This quantifiable difference is critical for experiments requiring clean, MOR-specific blockade [1].

MOR Selectivity
Head-to-head
CTOP ~10,000-fold μ/δ
Naloxone ~5-fold μ/δ
Supports MOR-specific pathway interpretation; reduces δ-opioid confounding
Radioligand binding in rat brain membranes
Receptor Selectivity Binding Affinity Opioid Pharmacology

In Vivo Potency in Reversing Morphine Analgesia vs. CTAP

In a direct in vivo functional assay, CTOP TFA demonstrates higher potency than the related peptide antagonist CTAP in reversing morphine-induced antinociception. This difference in effective dose is a key quantitative metric for researchers planning in vivo experiments requiring potent and efficient MOR blockade [1].

In Vivo Potency
Head-to-head
CTOP ED50 0.018 nmol (i.c.v.)
CTAP >10-fold less potent
Supports in vivo MOR blockade with reduced dose requirements
Mouse tail-flick test, i.c.v. administration
In Vivo Potency Analgesia MOR Antagonism

Exceptional Binding Affinity for Native MOR

CTOP TFA binds to the μ-opioid receptor with an exceptionally high affinity, as demonstrated by a low Kd value in rat brain tissue sections. This tight binding ensures near-complete receptor occupancy at low concentrations, which is critical for quantitative autoradiography and ex vivo receptor occupancy studies [1].

Binding Affinity
Reported
Kd = 1.1 nM
for native MOR in rat brain
High receptor occupancy at low concentrations supports autoradiography
[3H]CTOP saturation isotherm; ~2-3× higher affinity vs. naloxone
Binding Kinetics Receptor Occupancy Autoradiography

Chemical Stability and Handling of the TFA Salt Form

The trifluoroacetate (TFA) salt form of CTOP offers superior solubility and long-term storage stability compared to its free base counterpart. Vendor specifications confirm its high solubility in water and defined storage conditions to maintain potency, which are crucial factors for reproducible in vitro and in vivo experimentation .

Salt Form Stability
Data to verify
TFA salt: soluble 45–50 mg/mL
Powder stable at -20°C for 3 years
Stable salt form may support long-term study reproducibility
Vendor specification; independent validation not provided
Peptide Stability Formulation Storage

Recommended Research Applications


Quantitative Autoradiography for MOR Mapping

Due to its exceptional selectivity for MOR and high binding affinity (Kd = 1.1 nM), [3H]CTOP is the gold standard radioligand for quantitative autoradiography studies. Its low non-specific binding and clear discrimination from δ- and κ-receptors ensure that autoradiographic signals accurately reflect the anatomical distribution of MOR in brain tissue [1]. This is essential for studies investigating region-specific changes in MOR expression in models of pain, addiction, and stress.

In Vivo Behavioral Pharmacology with MOR Blockade

For behavioral studies examining the role of MOR in reward, locomotion, and analgesia, the high selectivity of CTOP TFA is non-negotiable. Its ability to potently reverse morphine-induced antinociception (ED50 = 0.018 nmol) and hyperlocomotion without confounding δ- or κ-opioid receptor interactions makes it the preferred tool over less selective antagonists like naloxone or naltrexone [2]. This ensures that observed behavioral changes can be definitively linked to MOR blockade.

MOR-Specific Signaling Pathway Studies

The well-characterized binding kinetics and high purity (>99.5%) of CTOP TFA make it ideal for dissecting MOR-mediated signaling cascades in neuronal cultures and brain slice preparations . Its use prevents the activation of compensatory or confounding pathways that can be triggered by non-selective antagonists, enabling a cleaner and more interpretable readout of downstream signaling events such as potassium channel activation or dopamine release modulation [3].

Application
Selection Property
Validation Focus
MOR autoradiography mapping
High MOR selectivity & affinity
MOR distribution in brain tissue sections
In vivo MOR behavioral studies
High in vivo potency & MOR selectivity
MOR-specific behavioral endpoints
MOR signaling pathway dissection
Defined binding kinetics & peptide purity
Clean downstream signaling readout

Technical Documentation Hub

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42 linked technical documents
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